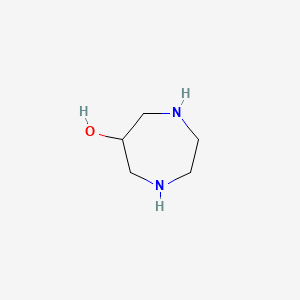
1,4-Diazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazepan-6-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of diazepam, which is a well-known anxiolytic drug. 1,4-Diazepan-6-ol has shown promising results in scientific research, and its applications range from medicinal chemistry to material science.
科学的研究の応用
Oxidation and Fluorination in Chemical Synthesis
1,4-Diazepan-6-ols can be easily oxidized to ketones, and subsequent fluorination affords gem-difluorohomopiperazines. This process is significant in the synthesis of various chemical compounds. Microwave-assisted detosylation is a key technique used in this context, providing a rapid method to access the corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).
Biological and Medicinal Properties
1,4-Diazepine derivatives, closely related to 1,4-Diazepan-6-ol, show a range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities. These derivatives have been studied for their crystal structures and potential as drug molecules (Velusamy et al., 2015).
Application in Drug Design and Therapy
The 1,3-Diazepine moiety, analogous to 1,4-Diazepan-6-ol, is present in several biologically active compounds. It is used to design compounds displaying a wide range of biological activities and is a key component in certain FDA-approved drugs (Malki, Martínez, & Masurier, 2021).
Synthesis of Diazepine Derivatives
Research has focused on developing new methods for synthesizing fused heterocyclic systems based on 1,4-diazepines, highlighting their broad spectrum of biological activity. This includes exploring bioisosterism and other synthetic approaches (Pokhodylo, Shiika, & Obushak, 2014).
Microwave-Assisted Synthesis
Microwave-assisted synthesis provides an efficient access to 1,4-diazepane derivatives. This technology is instrumental in rapidly producing various diazepane derivatives in good yields (Wlodarczyk et al., 2007).
T-Type Calcium Channel Blockers
1,4-Diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, showing potential for treating related diseases. This application underlines the therapeutic significance of these compounds (Gu et al., 2010).
Synthesis of Rho–Kinase Inhibitor
The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, demonstrates the compound's importance in producing medically significant inhibitors (Gomi et al., 2012).
Study of Tautomerism
The study of tautomerism in 1,4-diazepines fused with pyrimidine rings through spectroscopy, X-ray analysis, and quantum chemical calculations reveals significant chemical properties of these compounds (Chebanov et al., 2003).
Synthesis and Biological Evaluation
1,4-Diazepines have been synthesized and biologically evaluated, highlighting their wide range of biological activities. This includes antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, suggesting potential pharmaceutical applications (Rashid et al., 2019).
作用機序
Target of Action
It is structurally similar to diazepam, a well-known benzodiazepine . Benzodiazepines primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .
Mode of Action
Diazepam enhances the activity of GABA, the major inhibitory neurotransmitter in the brain . By binding to GABA A receptors, it potentiates the inhibitory action of GABA .
Biochemical Pathways
Given its structural similarity to diazepam, it is likely to affect the gabaergic pathway, which is involved in reducing neuronal excitability .
Pharmacokinetics
Diazepam, a similar compound, has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . Its action is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam (nordiazepam) .
Result of Action
Based on the effects of diazepam, we can infer that 1,4-diazepan-6-ol may have potential anxiolytic, anticonvulsant, and muscle relaxant properties .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many drugs .
特性
IUPAC Name |
1,4-diazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-5-3-6-1-2-7-4-5/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLSQITZGUTOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepan-6-ol | |
CAS RN |
28795-81-5 |
Source


|
| Record name | 1,4-diazepan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

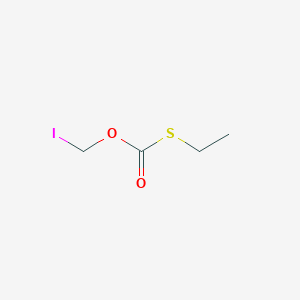
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide](/img/structure/B2777848.png)
![2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2777849.png)
![5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2777850.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2777852.png)
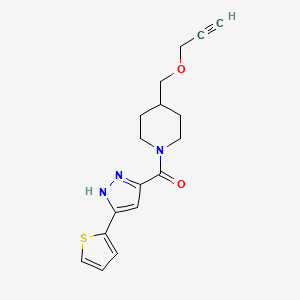
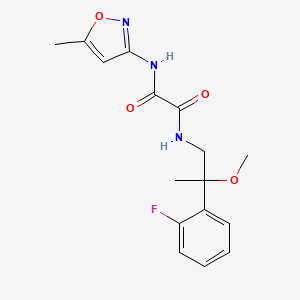
![N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2777857.png)
![2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2777858.png)
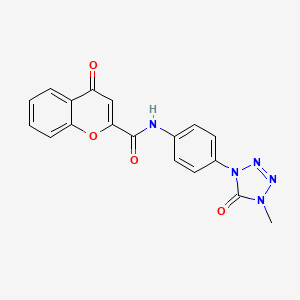
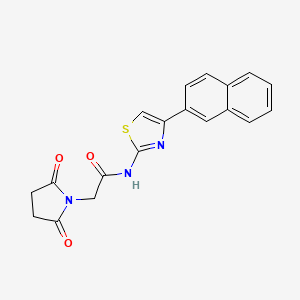


![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2777868.png)